2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine
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Overview
Description
2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a dichlorophenyl group, an imidazole ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with imidazole to form 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol. This intermediate is then reacted with 4,6-dimethyl-2-thiouracil under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol: Shares the dichlorophenyl and imidazole groups but lacks the pyrimidine ring.
2,4-Dichlorophenyl imidazole: Contains the dichlorophenyl and imidazole groups but differs in the overall structure.
Uniqueness
2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine is unique due to the presence of the sulfanyl group and the combination of the dichlorophenyl, imidazole, and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16Cl2N4S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C17H16Cl2N4S/c1-11-7-12(2)22-17(21-11)24-16(9-23-6-5-20-10-23)14-4-3-13(18)8-15(14)19/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
OJFWQVONJUXXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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